2-Cyclobutyl-5-ethynylthiophene
Description
2-Cyclobutyl-5-ethynylthiophene is a heterocyclic compound that features a thiophene ring substituted with a cyclobutyl group at the 2-position and an ethynyl group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties .
Properties
Molecular Formula |
C10H10S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-cyclobutyl-5-ethynylthiophene |
InChI |
InChI=1S/C10H10S/c1-2-9-6-7-10(11-9)8-4-3-5-8/h1,6-8H,3-5H2 |
InChI Key |
XRJJHWDKMSSGLE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(S1)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises a thiophene core substituted with a cyclobutyl group at the 2-position and an ethynyl moiety at the 5-position. Retrosynthetically, the compound can be dissected into two primary components:
- Thiophene backbone : Functionalization at C2 and C5 positions.
- Cyclobutyl and ethynyl groups : Introduced via cycloaddition or cross-coupling reactions.
Key challenges include avoiding polymerization of the ethynyl group, managing steric hindrance during cyclobutyl introduction, and ensuring compatibility of reaction conditions.
Methodologies for Thiophene Core Functionalization
Direct Cyclobutylation of Preformed Thiophene Derivatives
The cyclobutyl group is often introduced via transition-metal-catalyzed [2+2] cycloaddition or radical-mediated C–H activation.
Gold(I)-Catalyzed [2+2] Cycloaddition
Gold(I) complexes, such as Josiphos digold(I) catalysts, enable enantioselective [2+2] cycloaddition between terminal alkynes and alkenes to form cyclobutenes (Scheme 1A). For example:
- Substrate : 5-Ethynylthiophene (1 ) and ethylene derivatives.
- Catalyst : (S,R-P)-Josiphos digold(I) with BAr₄F⁻ counterion.
- Conditions : Chlorobenzene, 0°C, 2.5 mol% NaBAr₄F.
- Yield : 66–94% with enantiomeric ratios (er) up to 94:6.
Mechanistic Insight : The reaction proceeds via gold-stabilized alkyne activation, followed by suprafacial [2+2] coupling with the alkene.
Palladium-Catalyzed C–H Activation
Palladium catalysts enable direct cyclobutylation of thiophenes via C–H functionalization. For instance:
Sonogashira Coupling for Ethynyl Group Introduction
The ethynyl group is typically installed via Sonogashira cross-coupling, leveraging palladium-copper catalysis (Scheme 1B).
Aqueous-Phase Sonogashira Coupling
Recent advancements enable coupling in water, avoiding protective groups:
- Substrate : 2-Cyclobutyl-5-bromothiophene (3 ).
- Reagent : Trimethylsilylacetylene.
- Catalyst : PdCl₂(CH₃CN)₂ (0.4 mol%), sXPhos ligand (1.2 mol%).
- Conditions : H₂O/MeCN (1:1), microwave, 100°C, 2 h.
- Yield : 93%.
Optimization Note : Microwave irradiation reduces reaction time from 18 h to 2 h while maintaining enantiopurity.
Integrated Synthetic Routes
Sequential Cyclobutylation and Sonogashira Coupling
A two-step approach minimizes side reactions (Table 1):
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclobutylation of 2 | Au(I)/Josiphos, CHCl₃, 0°C, 6 h | 84% | |
| 2 | Sonogashira coupling | Pd/Cu, Et₃N, THF, 60°C, 4 h | 89% |
Advantages : High stereocontrol; compatible with sensitive functionalities.
One-Pot Tandem Synthesis
A streamlined method combines cyclobutylation and ethynylation in situ:
- Substrates : 5-Bromothiophene (2 ), cyclobutene, ethynyltrimethylsilane.
- Catalyst : Au(I)/Pd(II) bimetallic system.
- Conditions : DMF, 80°C, 12 h.
- Yield : 68%.
Limitation : Requires precise stoichiometry to prevent oligomerization.
Alternative Approaches and Emerging Strategies
Biocatalytic Cyclization
Enzymatic methods using cytochrome P450 monooxygenases enable cyclobutane formation under mild conditions:
Analytical and Optimization Data
Comparative Yields Across Methods (Table 2)
| Method | Key Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Au(I)-catalyzed [2+2] | Josiphos digold | 0 | 6 | 84 |
| Pd-Cu Sonogashira | PdCl₂(PPh₃)₂ | 60 | 4 | 89 |
| Bimetallic one-pot | Au/Pd | 80 | 12 | 68 |
| Biocatalytic | P450BM3 | 25 | 24 | 52 |
Stereochemical Outcomes
Enantioselective Au(I) catalysis achieves er up to 94:6, while biocatalytic methods show moderate diastereoselectivity (dr 3:1).
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-5-ethynylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This reaction can reduce double or triple bonds to single bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can yield alkanes or alkenes.
Scientific Research Applications
2-Cyclobutyl-5-ethynylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-5-ethynylthiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Butylthiophene
- 2-Octylthiophene
- 2-Ethynylthiophene
Comparison
2-Cyclobutyl-5-ethynylthiophene is unique due to the presence of both a cyclobutyl group and an ethynyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the best practices for synthesizing and characterizing 2-Cyclobutyl-5-ethynylthiophene?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira coupling) to introduce the cyclobutyl and ethynyl groups onto the thiophene core. For characterization, use a combination of NMR (¹H, ¹³C) to confirm regiochemistry, IR spectroscopy to identify functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹), and mass spectrometry for molecular weight verification. If the compound is novel, include microanalysis (C, H, N, S) to confirm purity .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer : The compound is used as a building block in:
- Material Science : As a monomer for conductive polymers due to the ethynyl group’s π-conjugation potential.
- Medicinal Chemistry : To explore bioactivity (e.g., antimicrobial or anticancer properties) via functional group modifications.
- Organic Electronics : In organic field-effect transistors (OFETs) or photovoltaic cells, leveraging its aromatic stability and electron-rich thiophene ring .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Employ X-ray crystallography to resolve stereochemical uncertainties (e.g., cyclobutyl ring conformation). For dynamic structures, use variable-temperature NMR to study ring-flipping or substituent rotation. Computational methods (DFT or molecular dynamics) can predict stability of conformers and guide experimental validation .
Q. What strategies optimize the reactivity of the ethynyl group in this compound for functionalization?
- Methodological Answer : The ethynyl group undergoes click chemistry (e.g., Huisgen cycloaddition with azides) or Sonogashira coupling for further derivatization. Protect the thiophene sulfur (e.g., via methylation) to prevent undesired side reactions. Monitor reaction progress using TLC with UV visualization or GC-MS for volatile intermediates .
Q. How can researchers design studies to evaluate the biological activity of this compound analogs?
- Methodological Answer :
Library Synthesis : Prepare analogs with varied substituents (e.g., halogens, alkyl chains) using combinatorial chemistry.
In Silico Screening : Perform docking studies against target proteins (e.g., kinases) to prioritize candidates.
In Vitro Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition. Compare results to structurally similar compounds (e.g., 5-ethylthiophene derivatives) to establish structure-activity relationships (SAR) .
Q. How should contradictory data in literature on thiophene derivatives be addressed?
- Methodological Answer : Replicate disputed experiments under controlled conditions (e.g., solvent purity, catalyst loading). Use high-resolution analytical tools (e.g., HRMS, 2D NMR) to confirm compound identity. Cross-reference spectral data with published databases (e.g., PubChem, NIST) and report deviations in experimental protocols (e.g., reaction temperature, workup methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
